molecular formula C22H10BrF5O3 B11142262 (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B11142262
M. Wt: 497.2 g/mol
InChI Key: GJPFRYLHJOSDSQ-APSNUPSMSA-N
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Description

(2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core substituted with bromobenzylidene and pentafluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene moiety is introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran core, often using a base such as potassium carbonate in a solvent like ethanol.

    Attachment of the Pentafluorobenzyl Group: The pentafluorobenzyl group is typically attached through an etherification reaction, where the hydroxyl group on the benzofuran core reacts with pentafluorobenzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromobenzylidene group, potentially converting it to a bromobenzyl group.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Bromobenzyl derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

Industry

In materials science, the compound’s unique electronic properties could be harnessed for the development of new materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism by which (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like bromine and pentafluorobenzyl could influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-chlorobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one
  • (2Z)-2-(2-fluorobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one
  • (2Z)-2-(2-methylbenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one

Uniqueness

The presence of the bromine atom in (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one distinguishes it from its analogs, potentially altering its reactivity and biological activity. The pentafluorobenzyl group also contributes to its unique electronic properties, which can influence its interactions in both chemical and biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H10BrF5O3

Molecular Weight

497.2 g/mol

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C22H10BrF5O3/c23-14-4-2-1-3-10(14)7-16-22(29)12-6-5-11(8-15(12)31-16)30-9-13-17(24)19(26)21(28)20(27)18(13)25/h1-8H,9H2/b16-7-

InChI Key

GJPFRYLHJOSDSQ-APSNUPSMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)Br

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)Br

Origin of Product

United States

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